molecular formula C10H16Cl2O2 B13776140 Hexanedioyl dichloride, diethyl- CAS No. 68171-35-7

Hexanedioyl dichloride, diethyl-

Cat. No.: B13776140
CAS No.: 68171-35-7
M. Wt: 239.14 g/mol
InChI Key: PGDRDXPCUAMNCP-UHFFFAOYSA-N
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Description

Diethyladipoyl dichloride is an organic compound with the molecular formula C10H16Cl2O2. It is a diacid chloride derivative of adipic acid, where the two carboxyl groups are converted into acyl chlorides. This compound is used in various chemical synthesis processes due to its reactivity with nucleophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyladipoyl dichloride can be synthesized through the reaction of adipic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the adipic acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction proceeds with the evolution of sulfur dioxide (SO2) or carbon monoxide (CO) and carbon dioxide (CO2) gases, respectively .

Industrial Production Methods

On an industrial scale, the production of diethyladipoyl dichloride involves similar chlorination reactions but is carried out in large reactors with continuous feed systems to ensure efficient production. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyladipoyl dichloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride groups are highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, diethyladipoyl dichloride hydrolyzes to form adipic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Adipic Acid: Formed by hydrolysis.

    Diols: Formed by reduction.

Scientific Research Applications

Diethyladipoyl dichloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyladipoyl dichloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles through a nucleophilic acyl substitution mechanism, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. This reaction pathway is facilitated by the electron-withdrawing nature of the acyl chloride groups, making the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

    Adipoyl Chloride: Similar structure but lacks the ethyl groups.

    Succinyl Chloride: Shorter carbon chain with similar reactivity.

    Glutaroyl Chloride: Intermediate chain length between succinyl and adipoyl chlorides.

Uniqueness

Diethyladipoyl dichloride is unique due to the presence of ethyl groups, which can influence its reactivity and solubility properties. This structural variation allows for the synthesis of specific derivatives that may not be easily accessible using other similar compounds .

Properties

CAS No.

68171-35-7

Molecular Formula

C10H16Cl2O2

Molecular Weight

239.14 g/mol

IUPAC Name

3,4-diethylhexanedioyl dichloride

InChI

InChI=1S/C10H16Cl2O2/c1-3-7(5-9(11)13)8(4-2)6-10(12)14/h7-8H,3-6H2,1-2H3

InChI Key

PGDRDXPCUAMNCP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)Cl)C(CC)CC(=O)Cl

Origin of Product

United States

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